molecular formula C11H7N3O B1411619 2-(Pyridin-4-yloxy)isonicotinonitrile CAS No. 2167516-71-2

2-(Pyridin-4-yloxy)isonicotinonitrile

Cat. No. B1411619
M. Wt: 197.19 g/mol
InChI Key: UFZCYSQVBRPYJB-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yloxy)isonicotinonitrile is a chemical compound with the molecular formula C11 H7 N3 O and a molecular weight of 197.296 . It is categorized under Carboxylic Acids and is primarily used for research purposes .

Future Directions

While specific future directions for 2-(Pyridin-4-yloxy)isonicotinonitrile are not mentioned in the search results, related compounds such as 4-cyanopyridine have been studied for their potential in constructing new metal–organic frameworks . This suggests that 2-(Pyridin-4-yloxy)isonicotinonitrile could also have potential applications in this area.

properties

IUPAC Name

2-pyridin-4-yloxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-8-9-1-6-14-11(7-9)15-10-2-4-13-5-3-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZCYSQVBRPYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yloxy)isonicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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